molecular formula C11H16O3 B13052846 3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propanoic acid

3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propanoic acid

Cat. No.: B13052846
M. Wt: 196.24 g/mol
InChI Key: IIAXQDADUGCURC-UWVGGRQHSA-N
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Description

3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propanoic acid is an organic compound with a complex structure that includes a tetrahydrofuran ring, an allyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propanoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The allyl group and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a precursor to bioactive compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propanoic acid include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

3-[(2S,5S)-4-methylidene-5-prop-2-enyloxolan-2-yl]propanoic acid

InChI

InChI=1S/C11H16O3/c1-3-4-10-8(2)7-9(14-10)5-6-11(12)13/h3,9-10H,1-2,4-7H2,(H,12,13)/t9-,10-/m0/s1

InChI Key

IIAXQDADUGCURC-UWVGGRQHSA-N

Isomeric SMILES

C=CC[C@H]1C(=C)C[C@@H](O1)CCC(=O)O

Canonical SMILES

C=CCC1C(=C)CC(O1)CCC(=O)O

Origin of Product

United States

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